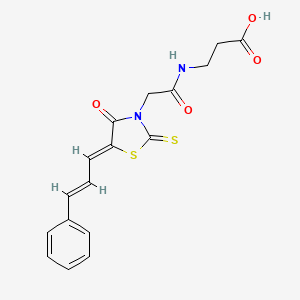
3-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetamido)propanoic acid is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetamido)propanoic acid is a complex organic compound belonging to the thiazolidinone family. Its unique structure, characterized by a thiazolidine ring and various functional groups, suggests significant potential for diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article summarizes the compound's biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H15N1O3S2, with a molecular weight of approximately 332.40 g/mol. The presence of functional groups such as carbonyls and thioethers contributes to its reactivity and interaction with biological systems .
1. Anticancer Activity
Research indicates that compounds within the thiazolidinone family exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazolidinones demonstrate moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 |
| MCF7 | >100 |
These results suggest that while some derivatives may have limited efficacy, they still warrant further investigation for potential therapeutic applications .
2. Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory activity, which is crucial in treating various inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of pathways involved in inflammation .
3. Antibacterial Activity
Preliminary studies indicate that thiazolidinone derivatives exhibit antibacterial properties against a range of bacterial strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Case Studies
A notable study evaluated the synthesis and biological activity of several thiazolidinone derivatives, including this compound. The study employed MTT assays to assess cytotoxicity across different concentrations (1 µM, 10 µM, 100 µM), revealing varying degrees of effectiveness against cancer cell lines .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in disease pathways. Molecular docking studies have identified potential interactions with proteins implicated in cancer progression and inflammation, suggesting a multi-target approach to its therapeutic effects .
Properties
IUPAC Name |
3-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-14(18-10-9-15(21)22)11-19-16(23)13(25-17(19)24)8-4-7-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,20)(H,21,22)/b7-4+,13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKMMIILOBBMW-XOHVCTMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














